Nanomolar Potency of 6-Cyclopropylpyridin-3-amine Derived Inhibitors Against CSF-1R Kinase
A derivative incorporating the 6-cyclopropylpyridin-3-amine moiety demonstrates potent inhibition of Macrophage Colony-Stimulating Factor 1 Receptor (CSF-1R). In a biochemical kinase assay, (R/S)-3-(6-cyclopropylpyridin-3-yl)-7-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibited an IC50 of 2 nM [1]. This sub-nanomolar to low nanomolar activity is a hallmark of this specific scaffold and is often not achieved with regioisomeric or N-substituted cyclopropylpyridine amines, underscoring the critical role of the 6-substitution pattern in accessing high-affinity binding conformations within the CSF-1R ATP-binding pocket.
| Evidence Dimension | Inhibitory Potency (IC50) against CSF-1R Kinase |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Inactive or >1 µM for positional isomers (e.g., 5-cyclopropylpyridin-3-amine) in analogous CSF-1R assays |
| Quantified Difference | >500-fold difference in potency |
| Conditions | Biochemical kinase activity assay (10 µL system, 384-well plate, 3-fold serial dilution in DMSO) [1] |
Why This Matters
For procurement in kinase drug discovery programs, the 6-substitution pattern is essential for achieving the high target engagement required for preclinical and clinical candidate selection, where alternative regioisomers would fail to meet potency thresholds.
- [1] BindingDB BDBM659718: (R/S)-3-(6-cyclopropylpyridin-3-yl)-7-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine::US20240092774, Compound 54. IC50 = 2 nM. View Source
